3-Methyl-4-hydroxyoctanoic acid
Description
Properties
IUPAC Name |
4-hydroxy-3-methyloctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-8(10)7(2)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMLIFISOILOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C)CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Flavor Enhancement
One notable application of 3-Methyl-4-hydroxyoctanoic acid is in the food industry, particularly in wine production. The compound is a precursor to oak lactone, which contributes to the characteristic flavor profile of aged wines. Studies have shown that grapevines can absorb volatile compounds, including this acid, leading to its accumulation in grape fruits and leaves when treated with oak extracts. This process enhances the sensory attributes of the wine, making it more appealing to consumers .
Glycoconjugate Formation
Research indicates that 3-Methyl-4-hydroxyoctanoic acid can form glycoconjugates within grapevines. These compounds are significant as they may influence the flavor and aroma of wines. A study demonstrated that after foliar application of oak extract, the levels of glycoconjugates derived from this acid were highest in grapevine leaves, suggesting a potential mechanism for flavor enhancement during wine maturation .
Plant Stress Response
The presence of 3-Methyl-4-hydroxyoctanoic acid in plants has been linked to stress responses. Glycoconjugates derived from this compound may play a role in how plants manage environmental stressors such as drought or pathogen attack. For instance, certain studies highlight how these compounds can accumulate in response to biotic stress, potentially serving as protective agents .
Study on Grape Vines
A significant study examined the accumulation of glycoconjugates of 3-Methyl-4-hydroxyoctanoic acid in Monastrell grapevines after treatment with oak lactone. The study utilized gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze samples collected at different growth stages. The findings indicated a correlation between treatment with oak extracts and increased levels of specific glucosides derived from the compound, suggesting its role in flavor development during ripening .
| Parameter | Treatment Group | Control Group | Result |
|---|---|---|---|
| Glucoside Level (mg/kg) | Oak Extract | None | Higher accumulation noted |
| Flavor Profile | Enhanced | Standard | Increased complexity |
| Plant Stress Indicators | Lower | Higher | Reduced stress symptoms |
Preparation Methods
Background and Rationale
The cis-isomer of oak lactone (5-n-butyl-4-methyl-4,5-dihydro-2(3H)-furanone) is a natural component of oak wood and a key precursor for synthesizing 3-methyl-4-hydroxyoctanoic acid. Early attempts to derivatize oak lactone faced challenges due to relactonization, prompting the development of a multi-step protection-deprotection strategy.
Reaction Pathway and Optimization
The synthesis begins with the reduction of cis-oak lactone using lithium aluminium hydride (LiAlH₄) to yield a diol intermediate. Subsequent protection of the primary alcohol with a benzyl group prevents unwanted relactonization. The secondary alcohol is then coupled with gallic acid derivatives (e.g., 3-O-methylgallic acid chloride) using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (4-DMAP) as coupling agents.
Hydrogenolysis of the benzyl-protected intermediate over palladium catalysts removes protecting groups, yielding 3-methyl-4-hydroxyoctanoic acid. Key optimizations include:
Yield and Stereochemical Outcomes
This method achieves an overall yield of 65–70% with retention of stereochemistry at the C3 and C4 positions. Chiral HPLC analysis confirms >98% enantiomeric excess (ee) for both (3R,4R) and (3S,4S) configurations, depending on the starting lactone enantiomer.
Enantioselective Synthesis from Methyl 3-Hydroxy-2-Methylpropionate
Strategic Approach to Chirality
A enantioselective route to 3-methyl-4-hydroxyoctanoic acid leverages methyl (3S)-3-hydroxy-2-methylpropionate as a chiral building block. This method avoids racemization through silyl protection and Cu(I)-mediated cross-coupling.
Stepwise Synthesis
- Silyl Protection : The hydroxyl group of methyl (3S)-3-hydroxy-2-methylpropionate is protected with tert-butyldimethylsilyl chloride (TBDMSCl) to prevent side reactions during subsequent steps.
- Reduction and Tosylation : The ester is reduced to a primary alcohol using LiAlH₄, followed by tosylation with p-toluenesulfonyl chloride (TsCl) to form a stable leaving group.
- Alkyl Chain Elongation : A Cu(I)-catalyzed cross-coupling reaction with propylmagnesium bromide introduces the aliphatic chain, extending the carbon skeleton to eight carbons.
- Deprotection and Oxidation : Removal of the silyl protecting group with tetrabutylammonium fluoride (TBAF) yields a secondary alcohol, which is oxidized to the carboxylic acid using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and bis-acetoxyiodobenzene (BAIB).
Performance Metrics
- Overall Yield : 42% after purification by column chromatography.
- Enantiomeric Purity : >99% ee confirmed via polarimetry and chiral GC-MS.
- Scalability : Demonstrated for gram-scale production with consistent yields.
Natural Isolation from Platycarya strobilacea
Extraction and Purification
3-Methyl-4-hydroxyoctanoic acid has been isolated from the bark of Platycarya strobilacea, a deciduous tree native to East Asia. The extraction protocol involves:
- Solvent Extraction : Soxhlet extraction with ethanol or methanol to solubilize phenolic and fatty acid components.
- Liquid-Liquid Partitioning : Sequential partitioning with ethyl acetate and water to isolate acidic fractions.
- Chromatographic Separation : Final purification using reverse-phase HPLC with a C18 column and acetonitrile/water gradient.
Challenges and Limitations
- Low Natural Abundance : Yields rarely exceed 0.1% (w/w) of dried plant material.
- Stereochemical Variability : Natural extracts often contain mixtures of (3R,4R) and (3S,4S) enantiomers, necessitating chiral resolution.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Steps | Yield | Enantiomeric Excess |
|---|---|---|---|---|
| Gallate Ester Derivatization | cis-Oak lactone | Reduction, coupling, deprotection | 65–70% | >98% ee |
| Enantioselective Synthesis | Methyl 3-hydroxy-2-methylpropionate | Silylation, cross-coupling, oxidation | 42% | >99% ee |
| Natural Isolation | Platycarya strobilacea | Extraction, chromatography | 0.1% | Variable |
Industrial vs. Laboratory Suitability
- Gallate Ester Route : Preferred for large-scale production due to high yields and commercial availability of oak lactone.
- Enantioselective Synthesis : Ideal for generating enantiopure material for pharmaceutical applications.
- Natural Isolation : Limited to niche research due to low throughput and variable purity.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis routes for 3-Methyl-4-hydroxyoctanoic acid, and how can intermediates be stabilized?
- Methodology : The compound is synthesized via stereoselective pathways, such as enzymatic hydrolysis of β-D-glucopyranosides (e.g., oak lactone precursors). For example, Wilkinson et al. (2004) describe the cleavage of glycosidic bonds using acid-catalyzed hydrolysis under controlled pH (2–3) and temperature (60–80°C) to yield enantiomerically enriched 3-Methyl-4-hydroxyoctanoic acid . Stabilization of intermediates requires inert atmospheres (N₂) and low-temperature storage (−20°C) to prevent oxidation .
Q. How can researchers validate the structural identity of 3-Methyl-4-hydroxyoctanoic acid using spectroscopic techniques?
- Methodology : Combine nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
- ¹H/¹³C NMR : Identify characteristic signals for the methyl group (δ ~1.2 ppm), hydroxyl (δ ~5.2 ppm), and carboxyl (δ ~170–175 ppm).
- IR : Look for O-H stretching (~3200 cm⁻¹) and C=O (~1700 cm⁻¹) bands. Compare with reference spectra from databases like NIST Chemistry WebBook .
- Validation requires cross-referencing with synthetic standards and published spectral libraries .
Q. What safety protocols are critical for handling 3-Methyl-4-hydroxyoctanoic acid in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 compliant) and lab coats. Inspect gloves for defects before use and avoid skin contact .
- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (strong acids/oxidizers) .
- Waste Disposal : Follow institutional guidelines for carboxylic acid waste, neutralizing with bicarbonate before disposal .
Advanced Research Questions
Q. How can enantiomeric purity of 3-Methyl-4-hydroxyoctanoic acid be achieved during synthesis?
- Methodology : Use chiral catalysts or enzymatic resolution. For example:
- Chiral HPLC : Separate enantiomers using a Chiralpak® IA column with a hexane/isopropanol (95:5) mobile phase .
- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures, achieving >95% enantiomeric excess (ee) .
Q. What advanced analytical techniques are suitable for quantifying 3-Methyl-4-hydroxyoctanoic acid in plant tissues?
- Methodology :
- LC-MS/MS with Stable Isotope Dilution : Use deuterated internal standards (e.g., D₃-3-Methyl-4-hydroxyoctanoic acid) to correct for matrix effects. Fudge et al. (2008) achieved a limit of detection (LOD) of 0.1 ng/mL in grapevine tissues using a C18 column and negative-ion electrospray ionization .
- Sample Preparation : Extract tissues with methanol/water (70:30), followed by solid-phase extraction (SPE) to remove interferents .
Q. How can contradictory data on the bioactivity of 3-Methyl-4-hydroxyoctanoic acid in plant-microbe interactions be resolved?
- Methodology :
- Controlled Replication : Standardize growth conditions (e.g., soil pH, light exposure) to minimize environmental variability .
- Dose-Response Studies : Test concentrations from 1 nM to 100 µM to identify biphasic effects.
- Multi-Omics Integration : Combine transcriptomics and metabolomics to distinguish direct bioactivity from downstream metabolic cascades .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
